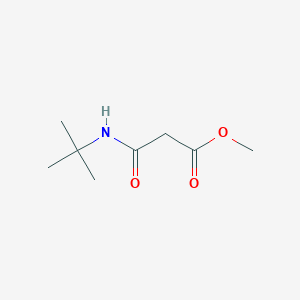

Methyl2-(tert-butylcarbamoyl)acetate

Description

Methyl2-(tert-butylcarbamoyl)acetate is an organic compound characterized by a methyl ester group and a tert-butylcarbamoyl moiety. This structure confers unique steric and electronic properties, making it valuable as an intermediate in pharmaceutical synthesis and organic chemistry. The tert-butylcarbamoyl group enhances steric hindrance, influencing reactivity and stability, while the ester group contributes to lipophilicity and solubility in organic solvents.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl 3-(tert-butylamino)-3-oxopropanoate |

InChI |

InChI=1S/C8H15NO3/c1-8(2,3)9-6(10)5-7(11)12-4/h5H2,1-4H3,(H,9,10) |

InChI Key |

UMKRPKZIIJYHAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(tert-butylcarbamoyl)acetate can be synthesized through the reaction of tert-butyl isocyanate with methyl acetate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction proceeds as follows:

tert-Butyl isocyanate+Methyl acetate→Methyl 2-(tert-butylcarbamoyl)acetate

Industrial Production Methods

In industrial settings, the production of methyl 2-(tert-butylcarbamoyl)acetate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butylcarbamoyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(tert-butylcarbamoyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(tert-butylcarbamoyl)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved may include hydrolysis, oxidation, and reduction, depending on the specific enzyme and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Tert-butyl 2-aminoacetate (C₈H₁₇NO₂)

- Key Features: Contains a tert-butyl-protected amino group instead of a carbamoyl group.

- Biological Activity: Exhibits moderate cytotoxicity, likely due to the free amino group’s nucleophilic reactivity.

Ethyl 2-(tert-butylamino)acetate (C₈H₁₇NO₂)

- Key Features: Ethyl ester and tert-butylamino group.

- Reactivity: The ethyl ester enhances lipophilicity compared to methyl esters, while the tert-butylamino group offers less steric hindrance than the carbamoyl group.

- Applications : Used in organic synthesis for its balance of solubility and reactivity .

Ethyl (tert-butylamino)(oxo)acetate (C₈H₁₅NO₃)

- Key Features: Oxo group adjacent to the tert-butylamino moiety.

- Reactivity : The oxo group increases electrophilicity, enabling participation in condensation reactions, unlike Methyl2-(tert-butylcarbamoyl)acetate, which may favor carbamate-forming reactions .

Halogen-Substituted Analogs

tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate

- Key Features: Bromothiazole and cyano groups.

- Reactivity: The bromine atom enables cross-coupling reactions (e.g., Suzuki), while the cyano group offers sites for further functionalization.

- Divergence : The carbamoyl group in this compound may instead facilitate hydrogen bonding or enzyme inhibition .

Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate

- Key Features : Bromopyrazole and oxo groups.

- Biological Relevance: Bromine enhances halogen bonding in biological targets, while the oxo group participates in keto-enol tautomerism. This compound’s carbamoyl group may prioritize interactions with proteases or kinases .

Carbamate and Ester Derivatives

tert-Butyl (4-bromothiazol-2-yl)carbamate

- Key Features: Carbamate group instead of cyanoacetate.

- Applications : The carbamate group is more hydrolytically stable than esters, making it suitable for prodrug design. This compound’s ester group may confer faster metabolic degradation .

Methyl 2-((tert-butoxycarbonyl)(cyclopropyl)amino)acetate

- Key Features : Cyclopropyl and tert-butoxycarbonyl groups.

- In contrast, this compound’s planar carbamoyl group may favor stacking interactions in crystal structures .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Functional Groups | Key Properties/Applications | Reference |

|---|---|---|---|---|

| This compound | C₈H₁₅NO₃ | Methyl ester, tert-butylcarbamoyl | Intermediate in drug synthesis | |

| Tert-butyl 2-aminoacetate | C₈H₁₇NO₂ | tert-butyl, amino | Cytotoxic agent | |

| Ethyl 2-(tert-butylamino)acetate | C₈H₁₇NO₂ | Ethyl ester, tert-butylamino | Organic synthesis intermediate | |

| tert-Butyl 2-(4-bromothiazol-2-yl)-2-cyanoacetate | C₁₀H₁₃BrN₂O₂ | Bromothiazole, cyano | Cross-coupling reactions | |

| Methyl2-(4-bromo-1-methyl-1H-pyrazol-3-yl)-2-oxoacetate | C₇H₇BrN₂O₃ | Bromopyrazole, oxo | Enzyme inhibition |

Biological Activity

Methyl 2-(tert-butylcarbamoyl)acetate is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 2-(tert-butylcarbamoyl)acetate has the molecular formula . Its structure features a tert-butyl group attached to a carbamoyl moiety, which contributes to its biological properties. The compound is soluble in organic solvents such as acetone and ethyl acetate, making it suitable for various formulations.

The biological activity of Methyl 2-(tert-butylcarbamoyl)acetate can be attributed to its interaction with specific biochemical pathways. Research indicates that compounds with similar structures often exhibit:

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Inhibiting the growth of bacteria and fungi.

- Cytoprotective Effects : Protecting cells from apoptosis induced by various stressors.

Antioxidant Activity

Studies have shown that Methyl 2-(tert-butylcarbamoyl)acetate can reduce oxidative stress in cellular models. For instance, it was observed that the compound decreases levels of reactive oxygen species (ROS), thereby protecting cellular integrity.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Microorganism | MIC (mg/mL) |

|---|---|

| Escherichia coli | 1.56 |

| Staphylococcus aureus | 3.12 |

| Candida albicans | 6.25 |

These findings suggest that Methyl 2-(tert-butylcarbamoyl)acetate could be a potential candidate for developing new antimicrobial agents.

Case Studies

- Neuroprotective Effects : In a study involving astrocyte cultures treated with amyloid-beta (Aβ) peptides, Methyl 2-(tert-butylcarbamoyl)acetate demonstrated a reduction in inflammatory markers such as TNF-α and IL-6, indicating its potential role in neuroprotection against Alzheimer's disease-related pathology .

- Anticancer Activity : Preliminary investigations into the anticancer properties of Methyl 2-(tert-butylcarbamoyl)acetate revealed its capacity to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways .

- DNA Binding Studies : Electrophoretic assays have confirmed that the compound exhibits high DNA-binding activity, suggesting potential applications as an anticancer prodrug .

Safety and Toxicity

While Methyl 2-(tert-butylcarbamoyl)acetate shows promising biological activities, safety assessments are crucial. Toxicity studies have indicated low toxicity levels in vitro, but further research is needed to evaluate its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.